molecular formula C6H9NO2 B037746 methyl (2R)-2-amino-2-methylbut-3-ynoate CAS No. 115228-55-2

methyl (2R)-2-amino-2-methylbut-3-ynoate

Cat. No. B037746
M. Wt: 127.14 g/mol
InChI Key: FTZONTNRTSTHNY-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-amino-2-methylbut-3-ynoate, also known as MAMB, is a compound that belongs to the class of aminoalkyne derivatives. It is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research.

Mechanism Of Action

The mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate is not fully understood. However, it is believed to act as a modulator of the GABAergic system. GABA is a neurotransmitter that plays a key role in the regulation of neuronal activity. methyl (2R)-2-amino-2-methylbut-3-ynoate is believed to enhance the activity of GABA receptors, leading to an increase in the inhibitory tone of the nervous system.

Biochemical And Physiological Effects

Methyl (2R)-2-amino-2-methylbut-3-ynoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. methyl (2R)-2-amino-2-methylbut-3-ynoate has also been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages And Limitations For Lab Experiments

Methyl (2R)-2-amino-2-methylbut-3-ynoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, methyl (2R)-2-amino-2-methylbut-3-ynoate has some limitations for lab experiments. It is a relatively new compound, and its effects on various biological systems are not fully understood. In addition, methyl (2R)-2-amino-2-methylbut-3-ynoate has not been extensively studied in human clinical trials, and its safety profile is not well established.

Future Directions

There are several future directions for the study of methyl (2R)-2-amino-2-methylbut-3-ynoate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a novel analgesic agent. Further studies are also needed to better understand the mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate and its effects on various biological systems. Finally, future studies should focus on the safety profile of methyl (2R)-2-amino-2-methylbut-3-ynoate and its potential side effects.
Conclusion:
In conclusion, Methyl (2R)-2-amino-2-methylbut-3-ynoate is a synthetic compound that has shown promise in various fields of scientific research. It has been shown to have potent analgesic and anti-inflammatory effects, and it has potential applications in the treatment of neurological disorders. Further studies are needed to better understand the mechanism of action of methyl (2R)-2-amino-2-methylbut-3-ynoate and its effects on various biological systems. The future directions for the study of methyl (2R)-2-amino-2-methylbut-3-ynoate are exciting, and it is likely that this compound will continue to be an important area of research in the coming years.

Synthesis Methods

Methyl (2R)-2-amino-2-methylbut-3-ynoate can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-3-butyn-2-ol with methylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield methyl (2R)-2-amino-2-methylbut-3-ynoate. Another method involves the reaction of 2-methyl-3-butyn-2-ol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to yield methyl (2R)-2-amino-2-methylbut-3-ynoate.

Scientific Research Applications

Methyl (2R)-2-amino-2-methylbut-3-ynoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress. In addition, methyl (2R)-2-amino-2-methylbut-3-ynoate has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

115228-55-2

Product Name

methyl (2R)-2-amino-2-methylbut-3-ynoate

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

methyl (2R)-2-amino-2-methylbut-3-ynoate

InChI

InChI=1S/C6H9NO2/c1-4-6(2,7)5(8)9-3/h1H,7H2,2-3H3/t6-/m1/s1

InChI Key

FTZONTNRTSTHNY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@](C#C)(C(=O)OC)N

SMILES

CC(C#C)(C(=O)OC)N

Canonical SMILES

CC(C#C)(C(=O)OC)N

synonyms

3-Butynoicacid,2-amino-2-methyl-,methylester,(R)-(9CI)

Origin of Product

United States

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